N,N-Diethylglycyl chloride
Description
N,N-Diethylglycine hydrochloride (CAS: 2491-06-7) is a quaternary ammonium compound and the hydrochloride salt of N,N-diethylglycine, a derivative of glycine where both hydrogen atoms on the amino group are replaced by ethyl groups. Its molecular formula is C₆H₁₃NO₂·HCl, with a molecular weight of 167.6 g/mol (calculated from structural data). This compound is widely utilized in biochemical and pharmaceutical research as a reagent or intermediate due to its solubility in polar solvents and stability in acidic conditions.
Properties
IUPAC Name |
2-(diethylamino)acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZPOUYTFXPKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499968 | |
| Record name | N,N-Diethylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59858-41-2 | |
| Record name | N,N-Diethylglycyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylglycyl chloride can be synthesized through several methods. One common approach involves the reaction of glycine with diethylamine to form N,N-diethylglycine, which is then treated with thionyl chloride (SOCl₂) to replace the carboxyl group with a chloride group. The reaction conditions typically involve refluxing the mixture in an inert atmosphere to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Hydrolysis and Solvolysis Mechanisms
N,N-Diethylglycyl chloride undergoes hydrolysis in aqueous media to yield N,N-diethylglycine. Kinetic studies on analogous N,N-dimethylcarbamoyl chlorides reveal a unimolecular (S<sub>N</sub>1) mechanism with a positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹), suggesting a carbocation intermediate stabilized by resonance with the adjacent nitrogen . Hydrolysis rates decrease in the presence of added chloride ions due to a mass-law effect, confirming reversible ionization .
Table 1: Activation Parameters for Carbamoyl Chloride Hydrolysis
| Compound | ΔH‡ (kcal/mol) | ΔS‡ (cal·mol⁻¹·K⁻¹) | Mechanism |
|---|---|---|---|
| N,N-Diethylglycyl chloride | 21.0 (est.) | +5.6 (est.) | S<sub>N</sub>1 |
| Ethyl chloroformate | 19.8 | -12.4 | S<sub>N</sub>2 |
| N,N-Dimethylcarbamoyl chloride | 20.63 | +3.50 | S<sub>N</sub>1 |
Aminolysis for Amide Formation
The chloride reacts with primary and secondary amines to form substituted amides. For example, in the synthesis of neuroprotective agents like N,N-diethylglycyl dexanabinol, the chloride reacts with hydroxylamine derivatives under basic conditions (e.g., pyridine or triethylamine) to scavenge HCl . Yields exceed 80% in anhydrous solvents like dichloromethane .
Reaction Conditions:
Esterification with Alcohols
This compound reacts with alcohols to form esters. For instance, refluxing with ethanol in benzene produces ethyl N,N-diethylglycinate. Thionyl chloride (SOCl<sub>2</sub>) is often employed as a catalyst to regenerate HCl and drive the reaction to completion .
Example Reaction:
Use in Peptide and Protecting Group Chemistry
The compound serves as an acylating agent for introducing N,N-diethylglycine into peptides. In crystallographic studies, it reacts with amino acids like α-aminoisobutyric acid to form N-benzyloxycarbonyl derivatives, which adopt extended conformations in the solid state .
Key Applications:
-
Protecting Group Installation: Forms urethane-protected amino acids (e.g., benzyloxycarbonyl derivatives) .
-
Drug Synthesis: Intermediate in dexanabinol analogs with NMDA receptor antagonism .
Stability and Handling
This compound is moisture-sensitive, requiring storage under anhydrous conditions (e.g., over molecular sieves). Prolonged exposure to humidity leads to decomposition via hydrolysis .
Decomposition Products:
Comparative Reactivity
Scientific Research Applications
N,N-Diethylglycyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in modifying biomolecules and as a reagent in peptide synthesis.
Medicine: Research explores its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Diethylglycyl chloride involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways depend on the specific application and the nature of the nucleophile. For example, in peptide synthesis, it reacts with amino groups to form peptide bonds, facilitating the formation of larger biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Dimethylglycine Hydrochloride (DMG-HCl)
Molecular Formula: C₄H₉NO₂·HCl Molecular Weight: 139.6 g/mol Key Differences:
- Alkyl Substitution : DMG-HCl has methyl groups instead of ethyl groups, reducing steric bulk and increasing solubility in aqueous solutions.
- Crystallographic Data: DMG-HCl crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonded chloride ions stabilizing the structure. No crystallographic data is available for the diethyl analog.
- Applications: DMG-HCl is a well-documented biochemical reagent, often used in metabolic studies. In contrast, N,N-diethylglycine hydrochloride is less studied but employed in specialized syntheses, such as acylated derivatives in pharmaceuticals (e.g., ethyl 4-[(N,N-diethylglycyl)amino]-2-hydroxybenzoate hydrochloride).
Table 1: Physical and Chemical Properties
Other N,N-Dialkylglycine Derivatives
1-(N,N-Diethylglycyl)-2,3-dihydro-2-methyl-3-phenyl-4(1H)-quinazolinone HCl Hydrate
Molecular Formula : C₂₁H₂₅N₃O₂·Cl·H₂O
Molecular Weight : 405.97 g/mol
Key Differences :
- Toxicity : Exhibits an LD50 of 864 mg/kg (oral, mice), indicating moderate toxicity compared to simpler dialkylglycine salts.
Ethyl 4-[(N,N-Diethylglycyl)amino]-2-hydroxybenzoate Hydrochloride
Molecular Formula : C₁₆H₂₃N₂O₄·HCl
Key Differences :
- Functionalization : The diethylglycyl group is esterified with a hydroxybenzoate backbone, enabling applications in prodrug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
